2-(2-{[(tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid
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Overview
Description
2-(2-{[(tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid is an organic compound with a complex structure, playing a significant role in various scientific and industrial applications. The compound is distinguished by the presence of a fluorine atom, which imparts unique chemical properties, and a tert-butoxycarbonyl protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Protection of Amino Group: : The first step involves protecting the amino group of 2-amino-5-fluorophenylacetic acid. This is typically done using tert-butyl chloroformate under basic conditions to yield the tert-butoxycarbonyl (Boc) derivative.
Carboxylation: : The synthesis then proceeds with the carboxylation of the protected amine. A carboxylating agent such as sodium carbonate in the presence of carbon dioxide is used under specific conditions to form the desired acetic acid derivative.
Industrial Production Methods
In industrial settings, the process is scaled up by optimizing reaction parameters such as temperature, pressure, and solvent choice to achieve high yields and purity. Continuous flow synthesis techniques may be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be facilitated using hydrogen in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions are common, especially on the fluorine atom, using nucleophiles like sodium azide or thiolates.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen/Palladium, lithium aluminum hydride.
Nucleophiles: : Sodium azide, thiolates.
Major Products
Oxidation Products: : Formation of carboxylic acids or ketones.
Reduction Products: : Formation of alcohols or alkanes.
Substitution Products: : Replacement of fluorine with nucleophiles leading to azides, thiols, etc.
Scientific Research Applications
2-(2-{[(tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid finds extensive use in various fields:
Chemistry: : Used as a building block in organic synthesis and pharmaceutical chemistry.
Biology: : Employed in the synthesis of bioactive molecules and inhibitors.
Medicine: : Research on its potential use in drug development due to its unique fluorine-containing structure.
Industry: : Applied in the development of new materials and agrochemicals.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: : The presence of the fluorine atom enhances binding affinity to enzymes and receptors.
Pathways Involved: : It can modulate biochemical pathways by inhibiting or activating specific enzymes, often used in the study of enzyme kinetics and drug-receptor interactions.
Comparison with Similar Compounds
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-5-fluorobenzene
2-amino-5-fluorophenylacetic acid
2-(2-{[(tert-butoxy)carbonyl]amino}-4-fluorophenyl)acetic acid
Uniqueness
What sets 2-(2-{[(tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid apart is its specific substitution pattern and the presence of both a fluorine atom and a tert-butoxycarbonyl group. These structural features confer unique chemical reactivity and biological activity, making it valuable for specialized research applications.
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Properties
CAS No. |
138343-99-4 |
---|---|
Molecular Formula |
C13H16FNO4 |
Molecular Weight |
269.3 |
Purity |
91 |
Origin of Product |
United States |
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